An In-Depth Technical Guide to 2-(Trifluoromethyl)nicotinoyl Chloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-(Trifluoromethyl)nicotinoyl Chloride: Properties, Synthesis, and Applications
Executive Summary
2-(Trifluoromethyl)nicotinoyl chloride is a pivotal fluorinated heterocyclic building block in modern medicinal chemistry and drug development. Its unique structural combination—a pyridine ring, an electron-withdrawing trifluoromethyl group, and a highly reactive acyl chloride moiety—makes it an invaluable intermediate for synthesizing complex molecular architectures. The trifluoromethyl (CF3) group is particularly significant for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive technical overview of 2-(Trifluoromethyl)nicotinoyl chloride, detailing its physicochemical properties, a validated synthetic protocol with mechanistic insights, key applications, and critical safety and handling procedures for researchers and drug development professionals.
Core Physicochemical Properties
The fundamental characteristics of 2-(Trifluoromethyl)nicotinoyl chloride define its behavior and utility in a laboratory setting. Its identity and computed properties are summarized below.
The molecular formula for 2-(Trifluoromethyl)nicotinoyl chloride is C7H3ClF3NO .[2] Its calculated molecular weight is 209.55 g/mol .[2]
Table 1: Key Identifiers and Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(trifluoromethyl)pyridine-3-carbonyl chloride | PubChem[2] |
| Molecular Formula | C7H3ClF3NO | PubChem[2] |
| Molecular Weight | 209.55 g/mol | PubChem[2] |
| CAS Number | 119899-27-3 | PubChem[2] |
| Canonical SMILES | C1=CC(=C(N=C1)C(F)(F)F)C(=O)Cl | PubChem[2] |
| XLogP3 | 2.3 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |
Caption: Synthesis workflow for 2-(Trifluoromethyl)nicotinoyl chloride.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of nicotinoyl chlorides from their corresponding acids. [3] Materials:
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2-(Trifluoromethyl)nicotinic acid (1.0 eq)
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Thionyl chloride (1.2 - 2.0 eq)
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Anhydrous, inert solvent (e.g., toluene or chloroform)
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Catalytic amount of N,N-Dimethylformamide (DMF) (optional, as a catalyst)
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Reaction flask with reflux condenser and gas outlet/scrubber
Procedure:
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Setup: Assemble a dry reaction flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂ gas). Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagent and product.
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Charging the Flask: Charge the flask with 2-(Trifluoromethyl)nicotinic acid (1.0 eq) and the anhydrous solvent.
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Addition of Reagent: While stirring, slowly add thionyl chloride (1.2-2.0 eq) to the suspension at room temperature. A catalytic drop of DMF can be added at this stage to accelerate the reaction. The addition is often exothermic.
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Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). Typically, the reaction is complete within 1-4 hours.
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Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
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Purification: Remove the excess solvent and unreacted thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-(Trifluoromethyl)nicotinoyl chloride is often of sufficient purity for subsequent steps but can be further purified by vacuum distillation if required.
Chemical Reactivity and Key Applications
As an acyl chloride, 2-(Trifluoromethyl)nicotinoyl chloride is a highly reactive electrophile. Its primary utility lies in its reaction with nucleophiles to form a variety of carboxylic acid derivatives. This reactivity makes it a crucial intermediate in multi-step organic synthesis, particularly in the pharmaceutical industry.
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Amide and Ester Formation: The most common application is its reaction with amines and alcohols to form amides and esters, respectively. These reactions are typically rapid and high-yielding, providing a robust method for introducing the 2-(trifluoromethyl)nicotinoyl moiety into a target molecule.
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Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to attach the acyl group to aromatic rings, although the pyridine ring's electron-withdrawing nature can influence reactivity.
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Intermediate for Agrochemicals and Pharmaceuticals: Derivatives of 2-(trifluoromethyl)nicotinic acid are key intermediates in the synthesis of pharmaceuticals, such as COMT (Catechol-O-methyltransferase) inhibitors, and various agrochemicals. [4]The presence of the CF3 group often enhances the biological activity and pharmacokinetic profile of the final compound. [1]
Safety, Handling, and Storage Protocols
2-(Trifluoromethyl)nicotinoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling. Adherence to strict safety protocols is mandatory.
Table 2: GHS Hazard and Precautionary Statements
| Classification | Code | Description |
|---|---|---|
| Hazard Statement | H314 | Causes severe skin burns and eye damage. [5] |
| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection. [5][6] |
| Precautionary Statement | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. [5] |
| Precautionary Statement | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5] |
| Precautionary Statement | P310 | Immediately call a POISON CENTER or doctor/physician. [5]|
Handling
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Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of corrosive vapors. [7]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield. [6]* Moisture Sensitivity: This compound reacts with water, potentially liberating toxic and corrosive hydrogen chloride gas. [7]Use dry glassware and handle under an inert atmosphere (e.g., nitrogen or argon) when possible.
Storage
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Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [8]* Incompatibilities: Keep away from water, alcohols, amines, strong bases, and oxidizing agents.
First-Aid Measures
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Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [9]* Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
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Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
2-(Trifluoromethyl)nicotinoyl chloride stands out as a high-value chemical intermediate. Its defined physicochemical properties, straightforward synthesis from its parent carboxylic acid, and high reactivity make it an essential tool for chemists. The strategic importance of the trifluoromethyl group in modulating the properties of bioactive molecules ensures that this compound will continue to be of high interest to researchers in drug discovery and materials science. Mastery of its handling and synthetic protocols is crucial for leveraging its full potential safely and effectively.
References
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PubChem. (n.d.). 2-(Trifluoromethyl)nicotinoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Georganics. (n.d.). 6-(Trifluoromethyl)nicotinoyl chloride. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-(3-trifluoromethylphenoxy) nicotinoyl chloride. Retrieved from [Link]
-
Cottrell, I. F., et al. (1996). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters.
-
Oriental Journal of Chemistry. (2020). Recent Trifluoromethylation Reactions. A Mini Review Paper. Retrieved from [Link]
-
Capot Chemical. (2020). MSDS of 2-CHLORO-4-(TRIFLUOROMETHYL)NICOTINIC ACID. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
Sources
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. 2-(Trifluoromethyl)nicotinoyl chloride | C7H3ClF3NO | CID 45081951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-(Trifluoromethyl)nicotinoyl chloride - High purity | EN [georganics.sk]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
